N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNKJFNXGKIHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the chloro and methyl groups at the 6 and 3 positions, respectively.
Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the benzothiazole derivative with 4-(dimethylsulfamoyl)benzoic acid or its derivatives under appropriate coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of the Dimethylsulfamoyl Group : This can be accomplished using dimethylsulfamide in the presence of activating agents.
- Final Coupling Reaction : The final product is obtained by coupling the benzothiazole derivative with an appropriate amine or carboxylic acid derivative.
This compound exhibits various biological activities:
Antidiabetic Potential
Research indicates that compounds with similar structures can inhibit enzymes related to glucose metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition may lead to improved insulin sensitivity and glucose homeostasis, suggesting potential applications in treating type 2 diabetes mellitus .
Anticonvulsant Activity
Some studies have reported anticonvulsant effects for benzothiazole derivatives, indicating that this compound may also possess similar properties. Its mechanism could involve modulation of neurotransmitter systems or ion channels involved in seizure activity .
Antitumor Activity
The compound has shown promise in preliminary studies for antitumor activity against various cancer cell lines, including breast and colon cancer cells. The structural features may allow it to interfere with cancer cell proliferation or induce apoptosis .
Case Study: Antidiabetic Activity
A study investigated the effects of a related benzothiazole compound on diabetic mice models. The results demonstrated significant reductions in blood glucose levels after administration, supporting its potential use in diabetes management .
Case Study: Antitumor Evaluation
In vitro studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involved apoptosis induction through mitochondrial pathways .
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutic agents targeting metabolic disorders and cancer. Future research should focus on:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
- Clinical Trials : Conducting trials to evaluate efficacy and safety in humans.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Benzothiazole and Sulfamoyl Moieties
The compound’s closest structural analog is 4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (). Key differences include:
- Benzothiazole substituents : The target compound has a 6-chloro group, while the analog has a 6-methoxy group. Chloro’s electron-withdrawing nature may reduce electron density at the benzothiazole nitrogen, altering hydrogen-bonding capacity compared to methoxy’s electron-donating effect .
Comparison with Thiazolidinone and Triazine Derivatives
- (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replaces the benzothiazole with a thiazolidinone ring. The thiazolidinone’s conjugated dioxo system increases polarity, likely reducing membrane permeability compared to the target compound’s lipophilic benzothiazole .
- 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide () incorporates a triazine ring and imidazolidin-ylidene group. The triazine’s electron-deficient nature may enhance π-π stacking, while the sulfonamide linkage differs from the target’s sulfamoyl group, affecting binding specificity .
Hydrogen Bonding and Crystallographic Behavior
The chloro substituent in the target compound may influence crystal packing via C–H···Cl interactions, as observed in structurally related benzothiazoles (). In contrast, methoxy-substituted analogs () could form stronger O–H···N hydrogen bonds, impacting solubility and crystallization tendencies .
Biological Activity
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN3O2S
- Molecular Weight : 299.77 g/mol
Anticonvulsant Activity
Research has shown that compounds related to benzothiazoles exhibit anticonvulsant properties. A study evaluating a series of 1,3-benzothiazol-2-yl benzamides demonstrated significant anticonvulsant activity in models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. The synthesized compounds showed a notable decrease in immobility time without neurotoxic effects .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activities. A related study indicated that compounds with similar structural motifs displayed effective inhibition against various bacterial strains. The mechanism is thought to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity and Antitumor Activity
The cytotoxic potential of benzothiazole derivatives has been explored in various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. Specific derivatives have shown promise in inhibiting tumor growth in xenograft models, highlighting their potential as anticancer agents .
Case Study 1: Anticonvulsant Efficacy
A study published in 2008 synthesized several benzothiazole derivatives and evaluated their anticonvulsant activity. Among these, this compound was noted for its effectiveness in reducing seizure duration in animal models without significant neurotoxicity .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited substantial antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways crucial for cell survival.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, contributing to their anticonvulsant effects.
- Cell Cycle Disruption : In cancer cells, they may induce cell cycle arrest leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Benzothiazole Core Formation : Cyclization of substituted anilines with sulfur-containing reagents under reflux (e.g., ethanol, 80°C) to form the dihydrobenzothiazole ring .
Sulfamoyl Group Introduction : Reaction of intermediates with dimethylsulfamoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
Benzamide Coupling : Amide bond formation via activation with carbodiimide reagents (e.g., EDCI) and catalytic DMAP .
- Optimization : Yield and purity depend on solvent selection (polar aprotic solvents like DMF for solubility), temperature control (to avoid side reactions), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the benzothiazole ring and sulfamoyl group placement .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and detects impurities from incomplete coupling reactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 461.6 g/mol for related analogs) and isotopic patterns .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases linked to disease pathways (e.g., cancer) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (via LC-MS), metabolic half-life (using liver microsomes), and blood-brain barrier penetration .
- Metabolite Identification : Use tandem mass spectrometry to detect phase I/II metabolites that may reduce efficacy in vivo .
- Dose-Response Refinement : Adjust dosing regimens in animal models based on bioavailability studies .
Q. What strategies are effective for optimizing the compound’s selectivity toward a specific biological target?
- Methodological Answer :
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) and guide structural modifications .
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing chloro with fluoro) to assess impact on binding affinity .
- Proteome-Wide Profiling : Employ kinase inhibitor bead arrays to identify off-target effects .
Q. How can researchers address low solubility in aqueous buffers during formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without toxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, increasing water solubility .
Q. What experimental designs are suitable for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C, followed by HPLC analysis .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C indicates solid-state stability) .
- Light Exposure Testing : Use ICH Q1B guidelines to assess photostability under UV/visible light .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency across different studies?
- Methodological Answer :
- Assay Validation : Confirm consistency in enzyme sources (recombinant vs. native), substrate concentrations, and detection methods (e.g., fluorescence vs. absorbance) .
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to identify conditions affecting binding .
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Advanced Structural Analysis
Q. What techniques elucidate the Z-configuration of the benzothiazole-imine bond in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm the (2Z) stereochemistry .
- NOESY NMR : Detect spatial proximity between protons on the benzothiazole ring and adjacent groups .
- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers in chiral environments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
